molecular formula C17H18N2O5 B5725545 [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,3-dimethoxybenzoate

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,3-dimethoxybenzoate

Cat. No.: B5725545
M. Wt: 330.33 g/mol
InChI Key: HXLQYELHMVBDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,3-dimethoxybenzoate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,3-dimethoxybenzoate typically involves a multi-step process. One common method includes the condensation reaction between 4-methoxyaniline and 2,3-dimethoxybenzoic acid in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance efficiency and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and cost-effective may be explored.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,3-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted methoxy derivatives.

Scientific Research Applications

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,3-dimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,3-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,3-dimethoxybenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2,3-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-21-12-9-7-11(8-10-12)16(18)19-24-17(20)13-5-4-6-14(22-2)15(13)23-3/h4-10H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLQYELHMVBDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C(=CC=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C(=CC=C2)OC)OC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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